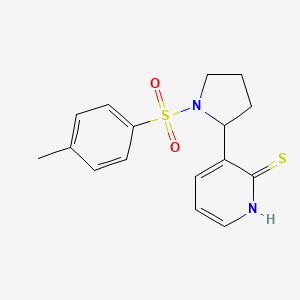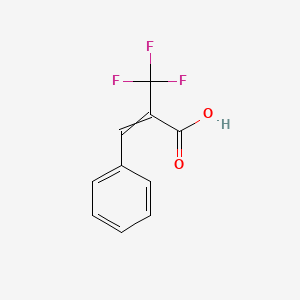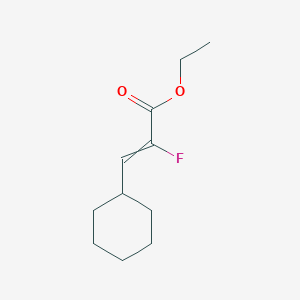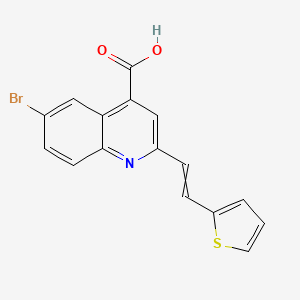![molecular formula C12H8F6O3 B11823031 3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid is a fluorinated organic compound characterized by the presence of a hexafluoro-propoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid typically involves the reaction of 4-hydroxyphenylacrylic acid with 1,1,2,3,3,3-hexafluoropropanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions are essential to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid can undergo various chemical reactions, including:
Oxidation: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the acrylic acid can be reduced to form the corresponding saturated acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated acids.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty coatings, adhesives, and surfactants due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid involves its interaction with specific molecular targets and pathways. The fluorinated moiety enhances the compound’s stability and resistance to metabolic degradation, allowing it to exert prolonged effects. The acrylic acid group can interact with biological molecules, potentially inhibiting or modulating specific enzymatic activities or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl fluoride .
- 1,1,1,3,3,3-Hexafluoro-2-propanol .
Uniqueness
3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid is unique due to its specific combination of a hexafluoro-propoxy group and an acrylic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability, hydrophobicity, and reactivity, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C12H8F6O3 |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H8F6O3/c13-10(11(14,15)16)12(17,18)21-8-4-1-7(2-5-8)3-6-9(19)20/h1-6,10H,(H,19,20) |
InChI Key |
SBVOFXWCULDIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)

![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)


![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)





